An In-depth Technical Guide to Trimethylolpropane Triacrylate (TMPTA)
An In-depth Technical Guide to Trimethylolpropane Triacrylate (TMPTA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylolpropane (B17298) triacrylate (TMPTA) is a trifunctional acrylate (B77674) ester monomer that serves as a crucial building block in the synthesis of a wide array of polymers.[1][2] Its trifunctionality allows for the formation of highly cross-linked polymer networks, imparting desirable properties such as enhanced hardness, chemical resistance, and thermal stability.[3][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of TMPTA, detailed experimental protocols for its synthesis and polymerization, and a summary of its key applications and safety considerations. The information is tailored for researchers, scientists, and drug development professionals who utilize or are exploring the use of this versatile crosslinking agent in their work.
Chemical and Physical Properties
TMPTA is a clear, colorless to slightly yellow liquid with a characteristic mild odor.[5][6] It is known for its low volatility and fast cure response, making it a valuable component in radiation-curable formulations.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Unit | References |
| Molecular Formula | C₁₅H₂₀O₆ | [5][7][8] | |
| Molecular Weight | 296.32 | g/mol | [8][9] |
| CAS Number | 15625-89-5 | [6][7] | |
| Appearance | Clear, colorless to slightly yellow liquid | [5][6] | |
| Density | 1.1 | g/cm³ at 25 °C | |
| Boiling Point | >200 | °C | [8] |
| Melting Point | -70 | °C | [6] |
| Viscosity | 106 | cP at 25 °C | [10] |
| Refractive Index | 1.4723 | at 25 °C | [10] |
| Flash Point | 194 | °C | [11] |
| Water Solubility | 500 | mg/L at 20 °C | [11] |
| log P (octanol/water) | 1.88 |
Synthesis of Trimethylolpropane Triacrylate
The synthesis of TMPTA can be achieved through several methods, with the most common being direct esterification of trimethylolpropane with acrylic acid and transesterification.[1] An alternative method involves the use of acryloyl chloride.
Direct Esterification
This method involves the reaction of trimethylolpropane with an excess of acrylic acid in the presence of an acid catalyst and a polymerization inhibitor. A water-carrying agent is typically used to remove the water formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol:
-
Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap connected to a condenser, and a gas inlet for sparging with air or nitrogen.
-
Charging Reactants: Charge the reactor with trimethylolpropane (1.0 mol), acrylic acid (3.3 mol, 10% excess), an acid catalyst such as p-toluenesulfonic acid (1-2% by weight of reactants), and a polymerization inhibitor like hydroquinone (B1673460) (0.1-0.2% by weight of reactants).[1]
-
Solvent Addition: Add a suitable water-carrying solvent, such as toluene (B28343) or cyclohexane.
-
Reaction: Heat the mixture to reflux (typically 90-120 °C) with continuous stirring and sparging with air to inhibit polymerization. Water produced during the esterification is collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected or by analyzing the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value is sufficiently low.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the mixture with a dilute aqueous solution of sodium carbonate or sodium hydroxide.
-
Wash the organic layer with water or brine to remove any remaining salts and impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Remove the solvent and any unreacted acrylic acid by vacuum distillation to yield the crude TMPTA product.
-
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if a higher purity is required.
Synthesis using Acryloyl Chloride
This method offers an alternative route that can proceed at lower temperatures and avoids the formation of water as a byproduct.[2]
Experimental Protocol:
-
Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The reaction should be carried out under an inert atmosphere.
-
Charging Reactants: Dissolve trimethylolpropane (1.0 mol) and a base, such as triethylamine (B128534) (3.3 mol, to act as an acid scavenger), in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in the reactor. Add a polymerization inhibitor.
-
Addition of Acryloyl Chloride: Cool the mixture in an ice bath (0-5 °C). Slowly add acryloyl chloride (3.3 mol) dropwise from the dropping funnel while maintaining the low temperature and stirring vigorously.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.
-
Wash the filtrate with a dilute aqueous acid solution (e.g., HCl) to remove any remaining triethylamine.
-
Wash with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with water or brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification: Remove the solvent under reduced pressure to obtain the crude TMPTA. Further purification can be achieved by vacuum distillation.
Polymerization of Trimethylolpropane Triacrylate
TMPTA is a key component in free-radical polymerization, particularly in ultraviolet (UV) and electron beam (EB) curing applications.[12] Its trifunctional nature leads to the rapid formation of a rigid, cross-linked polymer network.
UV-Curable Formulation and Polymerization
A typical UV-curable formulation containing TMPTA includes a photoinitiator, which generates free radicals upon exposure to UV light, and other oligomers or monomers to tailor the final properties of the cured material.
Experimental Protocol for UV Curing:
-
Formulation Preparation: In a suitable container, protected from light, thoroughly mix the components of the formulation. A typical formulation might consist of:
-
TMPTA (as a reactive diluent and crosslinker)
-
An acrylated oligomer (e.g., epoxy acrylate, urethane (B1682113) acrylate, or polyester (B1180765) acrylate)
-
A photoinitiator (e.g., a benzophenone (B1666685) derivative or a phosphine (B1218219) oxide-based initiator) The ratios of these components will vary depending on the desired properties of the final cured material.
-
-
Application: Apply a thin film of the formulation onto a substrate (e.g., glass, metal, or plastic) using a suitable method such as spin coating, draw-down bar, or screen printing.
-
UV Curing: Expose the coated substrate to a UV light source (e.g., a mercury vapor lamp or a UV LED) with a specific wavelength and intensity. The exposure time will depend on the formulation, film thickness, and the intensity of the UV source.
-
Curing Confirmation: The polymerization is typically very rapid, occurring within seconds. The completion of curing can be confirmed by physical tests such as tack-free time, solvent resistance (e.g., methyl ethyl ketone rub test), or by instrumental analysis such as Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).
Applications
The unique properties of TMPTA make it a versatile monomer in a wide range of applications:
-
Coatings and Inks: It is extensively used in UV and EB curable coatings and inks for wood, plastic, and metal substrates, providing hardness, scratch resistance, and high gloss.[3][12]
-
Adhesives and Sealants: TMPTA is a component in the formulation of high-performance adhesives and sealants, contributing to rapid curing and strong adhesion.[5]
-
3D Printing: In stereolithography (SLA) and other vat polymerization 3D printing technologies, TMPTA is used as a crosslinker in photopolymer resins to produce mechanically robust and detailed objects.[4]
-
Biomaterials: It can be used in the synthesis of hydrogels for biomedical applications such as tissue engineering and drug delivery systems.[4]
-
Electronics: TMPTA is utilized in the electronics industry for photoresists and solder masks.[10][12]
Safety and Handling
TMPTA is a reactive chemical and should be handled with appropriate safety precautions.
-
Health Hazards: It can cause skin and eye irritation, and may cause an allergic skin reaction.[11][13] There is also evidence suggesting it may be a suspected carcinogen.[14]
-
Personal Protective Equipment (PPE): When handling TMPTA, it is essential to wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[13] Work should be conducted in a well-ventilated area or under a fume hood.
-
Storage: TMPTA should be stored in a cool, dry, well-ventilated place, away from direct sunlight and sources of heat, as it can polymerize upon exposure to light and high temperatures. It is often stabilized with an inhibitor to prevent premature polymerization.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.[11][13][14]
Conclusion
Trimethylolpropane triacrylate is a highly versatile and widely used trifunctional monomer. Its ability to form densely cross-linked networks upon polymerization makes it an indispensable component in a multitude of applications, from industrial coatings and inks to advanced materials in 3D printing and biomedicine. A thorough understanding of its properties, synthesis, and polymerization behavior, coupled with strict adherence to safety protocols, is crucial for its effective and safe utilization in research and development.
References
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- 4. benchchem.com [benchchem.com]
- 5. Green synthesis method of trimethylolpropane triacrylate - Eureka | Patsnap [eureka.patsnap.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Trimethylolpropane triacrylate | C15H20O6 | CID 27423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Trimethylolpropane triacrylate (CAS 15625-89-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. harwick.com [harwick.com]
- 11. arkema.com [arkema.com]
- 12. TMPTA (TRIMETHYLOLPROPANE TRIACRYLATE ) - Ataman Kimya [atamanchemicals.com]
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- 14. fishersci.co.uk [fishersci.co.uk]
